Benzyl 4-(((benzyloxy)carbonyl)amino)-5-(naphthalen-2-ylamino)-5-oxopentanoate

Description

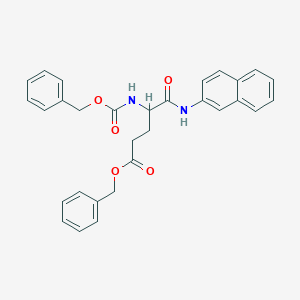

Benzyl 4-(((benzyloxy)carbonyl)amino)-5-(naphthalen-2-ylamino)-5-oxopentanoate (CAS: 3611-19-6) is a peptidomimetic compound characterized by a central glutamic acid backbone modified with two benzyloxycarbonyl (Cbz) protecting groups and a naphthalen-2-ylamino substituent. Its molecular structure includes:

- A benzyl ester at the C5 position, enhancing lipophilicity.

- A Cbz-protected amino group at the C4 position, common in peptide synthesis to prevent unwanted side reactions.

This compound has been explored in drug discovery for its ability to modulate protein-protein interactions (PPIs), particularly in studies targeting β-catenin/T-cell factor (TCF) and voltage-gated sodium channels (Nav1.6) . Its synthesis typically involves multi-step organic reactions, including amide coupling and esterification, with yields reported in the range of 69–87% depending on substituents and reaction conditions .

Properties

CAS No. |

3611-19-6 |

|---|---|

Molecular Formula |

C30H28N2O5 |

Molecular Weight |

496.6 g/mol |

IUPAC Name |

benzyl 5-(naphthalen-2-ylamino)-5-oxo-4-(phenylmethoxycarbonylamino)pentanoate |

InChI |

InChI=1S/C30H28N2O5/c33-28(36-20-22-9-3-1-4-10-22)18-17-27(32-30(35)37-21-23-11-5-2-6-12-23)29(34)31-26-16-15-24-13-7-8-14-25(24)19-26/h1-16,19,27H,17-18,20-21H2,(H,31,34)(H,32,35) |

InChI Key |

QFYPOMWYJKGRME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)NC2=CC3=CC=CC=C3C=C2)NC(=O)OCC4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(((benzyloxy)carbonyl)amino)-5-(naphthalen-2-ylamino)-5-oxopentanoate typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. The benzyloxycarbonyl (Cbz) group is often used as a protecting group for amines, and its introduction can be achieved using benzyl chloroformate under basic conditions. The naphthalen-2-ylamino group can be introduced through a coupling reaction with the appropriate naphthylamine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for more efficient and scalable reactions, as well as the development of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(((benzyloxy)carbonyl)amino)-5-(naphthalen-2-ylamino)-5-oxopentanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protecting groups or to reduce specific functional groups within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions will vary depending on the specific transformation desired but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound may be used in the study of enzyme mechanisms or as a probe to investigate biological pathways.

Medicine: Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of Benzyl 4-(((benzyloxy)carbonyl)amino)-5-(naphthalen-2-ylamino)-5-oxopentanoate will depend on its specific application. In the context of enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate access and thereby inhibiting its activity. The molecular targets and pathways involved will vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Aromatic Substituents

- The naphthalen-2-ylamino group in the target compound provides greater hydrophobicity and aromatic surface area compared to smaller substituents like 4-methoxyphenyl (62e) or benzo[d][1,3]dioxol-5-yl (62k). This enhances binding to hydrophobic pockets in proteins like β-catenin .

- Methoxy groups (e.g., in 62e) improve aqueous solubility but may reduce membrane permeability compared to bulkier naphthyl groups .

Protecting Groups

- Cbz vs. Fmoc/Boc : The Cbz group in the target compound offers stability under acidic conditions, whereas Fmoc (in compound 68) is base-labile, enabling orthogonal deprotection strategies in solid-phase synthesis .

Biological Activity

Benzyl 4-(((benzyloxy)carbonyl)amino)-5-(naphthalen-2-ylamino)-5-oxopentanoate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a multi-functional structure characterized by:

- Amino Acid Backbone : The core structure includes a pentanoate backbone, which is crucial for its biological interactions.

- Benzyloxy and Carbonyl Groups : These groups enhance lipophilicity and may influence binding affinity to biological targets.

- Naphthalene Moiety : This aromatic system may contribute to the compound's ability to interact with various receptors.

The molecular formula is , with a molecular weight of 397.40 g/mol. The presence of multiple functional groups suggests diverse mechanisms of action.

Research indicates that the compound exhibits several biological activities, primarily through the following mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition could be beneficial in treating neurodegenerative diseases like Alzheimer's disease .

- Receptor Modulation : The naphthalene moiety is hypothesized to interact with various receptors, including PPARα (Peroxisome Proliferator-Activated Receptor Alpha), which plays a role in regulating lipid metabolism and inflammation .

- Antioxidant Activity : The structural components may also contribute to antioxidant properties, reducing oxidative stress in cells.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings:

These studies indicate that this compound possesses significant enzyme inhibitory activity, making it a candidate for further development in treating conditions associated with cholinergic dysfunction.

Case Studies

-

Neuroprotective Effects :

A study explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent against neurodegeneration. -

Anti-inflammatory Properties :

Another investigation focused on the anti-inflammatory properties of the compound in vitro using macrophage cell lines. The results showed a decrease in pro-inflammatory cytokines upon treatment, indicating its potential application in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.